molecular formula C19H17N5O2 B2777616 3-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034575-79-4

3-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2777616
CAS RN: 2034575-79-4
M. Wt: 347.378
InChI Key: POJKUBCQKLQQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds . It includes an indole group, which is a common structure in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The indole group, for example, is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For instance, the indole group is known to undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, indole derivatives are generally colorless and crystalline, with specific odors .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been associated with anti-inflammatory activity . In one study, a compound similar to the one you’re interested in showed promising effects in reducing inflammation in adjuvant-induced arthritic rats .

Anticancer Activity

Indole derivatives have been found to have anticancer properties . Some compounds have shown dose-dependent cytotoxic activities on MCF-7 cancer cells .

Anti-HIV Activity

Indole derivatives have been reported to have anti-HIV activity . For instance, indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .

Antioxidant Activity

The antioxidant activity of indole derivatives is another area of interest . These compounds can help neutralize harmful free radicals in the body .

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial activity . For example, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown activity against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Antitubercular Activity

Indole derivatives have been reported to have antitubercular activity . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated for their in vitro antitubercular activity .

Antidiabetic Activity

Indole derivatives have also been associated with antidiabetic activity . These compounds can potentially help regulate blood sugar levels .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities and the development of synthesis methods that are more efficient or environmentally friendly .

properties

IUPAC Name

3-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c20-10-17-19(22-7-6-21-17)26-14-5-8-24(12-14)18(25)9-13-11-23-16-4-2-1-3-15(13)16/h1-4,6-7,11,14,23H,5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJKUBCQKLQQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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